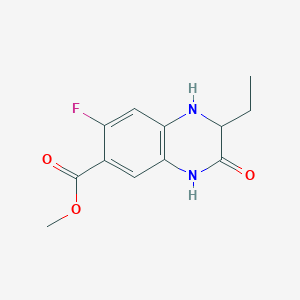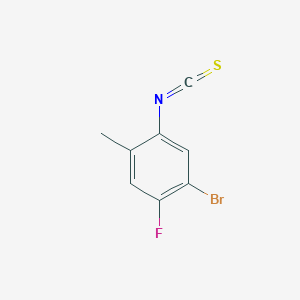
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and four hydrogen atoms are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through the reaction of 1,4-difluorobenzene with dichloromethyl lithium in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound involves the chlorination of 1,4-difluorobenzene using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high efficiency .
化学反应分析
Types of Reactions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can yield the corresponding methyl derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and low dielectric constants.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
作用机制
The mechanism of action of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets such as enzymes and proteins. The dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
- 1,4-Bis(dichloromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both dichloromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. The combination of these groups results in a compound with high thermal stability, low dielectric constant, and enhanced reactivity compared to its analogs .
属性
分子式 |
C8H2Cl4F4 |
|---|---|
分子量 |
315.9 g/mol |
IUPAC 名称 |
1,4-bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H2Cl4F4/c9-7(10)1-3(13)5(15)2(8(11)12)6(16)4(1)14/h7-8H |
InChI 键 |
IQRYDPQBONRATP-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)C(Cl)Cl)F)F)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)


![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)


![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
